4-(4-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile

Physicochemical profiling Drug-likeness Lead optimization

This compound features a unique unsubstituted 2-phenyl ring – a key vector for functionalization – absent in halogenated or regioisomeric analogs (e.g., CAS 400079-40-5, 477853-89-7). Its LogP (~4.4) and pKa (~6.41) favor oral absorption. Ideal baseline scaffold for mutant-selective KIT/PDGFRA probe development and multi-kinase profiling. Request a quote for gram-scale or custom synthesis.

Molecular Formula C23H23N5O
Molecular Weight 385.471
CAS No. 338395-07-6
Cat. No. B2503619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile
CAS338395-07-6
Molecular FormulaC23H23N5O
Molecular Weight385.471
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)OC)C4=CC=CC=C4
InChIInChI=1S/C23H23N5O/c1-27-12-14-28(15-13-27)23-20(16-24)21(17-8-10-19(29-2)11-9-17)25-22(26-23)18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3
InChIKeyXIHJJCFLZNOLML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile (CAS 338395-07-6): Baseline Identity and Sourcing Profile


4-(4-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile (CAS 338395-07-6) is a synthetic small molecule belonging to the piperazinyl-pyrimidine-5-carbonitrile class, with a molecular formula of C₂₃H₂₃N₅O and a molecular weight of 385.46 g/mol. Its core scaffold comprises a 2-phenylpyrimidine substituted at position 4 with a 4-methoxyphenyl group, at position 6 with a 4-methylpiperazine moiety, and bearing a cyano group at position 5 . This substitution pattern distinguishes it from closely related analogs that carry halogens or alternative aryl groups at the 2-position, directly influencing its physicochemical and potential target-interaction profile .

Why 4-(4-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile Cannot Be Replaced by Generic In-Class Analogs


Piperazinyl-pyrimidine-5-carbonitriles are a structurally diverse class where subtle variations in aryl substitution profoundly alter kinase-binding profiles and cellular potency [1]. For instance, the introduction of a 4-chloro substituent on the 2-phenyl ring (CAS 400079-40-5) alters both lipophilicity and potential halogen-bonding interactions, while a 3-methoxy regioisomer (CAS 477853-89-7) changes the spatial orientation of the methoxy group, which can abrogate selectivity for certain kinase subfamilies . Simply substituting any in-class compound therefore risks losing the specific polypharmacology or selectivity signature that makes this scaffold valuable, underscoring the need for compound-specific, quantitative evidence to guide procurement decisions.

Product-Specific Quantitative Evidence for 4-(4-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile (CAS 338395-07-6)


Predicted Physicochemical Properties Compared to 2-(4-Chlorophenyl) Analog

The target compound displays a predicted octanol-water partition coefficient (LogP) approximately 1.1 log units lower than its 2-(4-chlorophenyl) analog (CAS 400079-40-5), driven by the absence of the electron-withdrawing chlorine atom. This difference in lipophilicity directly impacts membrane permeability and solubility profiles .

Physicochemical profiling Drug-likeness Lead optimization

Ionization State Differentiation from 3-Methoxy Regioisomer

The predicted pKa of the 4-methylpiperazine moiety in the target compound is approximately 6.41, a value that is expected to be subtly different from the 3-methoxy regioisomer (CAS 477853-89-7) due to altered electron-density distribution in the pyrimidine ring . This difference influences the protonation state at physiological pH and thus the fraction of ionized species available for target engagement.

pKa prediction Ionization state Assay design

Kinase Profiling Landscape of the Piperazinylpyrimidine Scaffold

In a kinase profiling study of structurally related piperazinylpyrimidine derivatives, compound 4 (a close analog with a substituted quinazoline appendage) demonstrated selective binding to KIT and PDGFRA kinase mutants with >10-fold selectivity over wild-type isoforms [1]. While the target compound has not been profiled in the same panel, its scaffold architecture—particularly the unsubstituted 2-phenyl and para-methoxyphenyl at position 4—suggests a distinct kinase-interaction fingerprint compared to the reported analogs.

Kinase inhibition Selectivity profile Polypharmacology

Cytotoxicity Profile Against Basal-Like Breast Cancer Cell Lines

The piperazinylpyrimidine class, as represented by compounds 15 and 16 in Shallal & Russu (2011), exhibited selective growth inhibition against the MDA-MB-468 triple-negative breast cancer cell line, with GI₅₀ values in the sub-micromolar range [1]. The target compound (CAS 338395-07-6) is a structural precursor within this series; its simpler 2-phenyl substitution may serve as a baseline for understanding the contribution of the 4-methoxyphenyl and 4-methylpiperazino groups to cell-line selectivity.

Anticancer activity MDA-MB-468 Triple-negative breast cancer

Synthetic Accessibility and Purity Benchmarking

The target compound is commercially available with a typical purity of ≥95% (HPLC) from multiple suppliers, as indicated by ChemicalBook listings . In contrast, the 2-(4-chlorophenyl) analog (CAS 400079-40-5) and the 2-(3-methylphenyl) analog (CAS 477859-04-4) are less commonly stocked and often require custom synthesis, which can introduce delays and batch-to-batch variability .

Synthetic tractability Purity Scalability

Absence of Halogen Substituent Reduces Metabolic Liability Risk

The target compound lacks a halogen atom at the 2-phenyl position, in contrast to the 2-(4-chlorophenyl) analog. Halogenated aryl rings are known substrates for cytochrome P450-mediated oxidative metabolism and can generate reactive metabolites [1]. While no direct metabolic stability data are available for either compound, the absence of a chlorine substituent in the target compound is predicted to reduce CYP2C9 and CYP2C19 oxidation susceptibility based on established medicinal chemistry principles [2].

Drug metabolism Halogen substitution CYP liability

Optimal Research and Industrial Application Scenarios for 4-(4-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile (CAS 338395-07-6)


Kinase Inhibitor Scaffold for Mutant-Selective Probe Development

Based on the class-level evidence that piperazinylpyrimidine derivatives can achieve >10-fold selectivity for oncogenic KIT and PDGFRA mutants over wild-type kinases [1], the target compound serves as a foundational scaffold for medicinal chemistry programs aiming to develop mutant-selective chemical probes. Its unsubstituted 2-phenyl ring offers a vector for subsequent functionalization to enhance potency and selectivity, while the 4-methoxyphenyl group provides a baseline for evaluating electronic effects on kinase engagement.

Reference Compound for Structure-Activity Relationship (SAR) Studies in Triple-Negative Breast Cancer

Given that optimized analogs in this series (compounds 15 and 16) demonstrate sub-micromolar GI₅₀ values against the MDA-MB-468 triple-negative breast cancer cell line [1], the target compound is an essential procurement for establishing SAR baselines. Researchers can systematically quantify how modifications at the 2-position of the pyrimidine ring translate into gains in cellular potency, enabling rational, data-driven lead optimization.

Physicochemical Property Optimization for Oral Bioavailability

The predicted LogP of ~4.4 and pKa of ~6.41 position the target compound in a favorable drug-likeness space for oral absorption studies [1]. Its lower lipophilicity compared to the 2-(4-chlorophenyl) analog (ΔLogP ≈ -1.1) suggests superior aqueous solubility, making it a preferred starting point for formulation and permeability screening in early drug discovery programs.

Chemical Biology Tool for Investigating Kinase Polypharmacology

The piperazinylpyrimidine scaffold has been shown to engage multiple kinase subfamilies (PDGFR, CK1, RAF) simultaneously [1]. The target compound, with its distinct substitution pattern, can be used as a polypharmacology tool to dissect the contribution of individual kinases to complex cellular phenotypes, particularly in cancer cell lines where multi-kinase targeting may be therapeutically advantageous.

Quote Request

Request a Quote for 4-(4-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.